2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine
Overview
Description
2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic organic compound that features both imidazole and pyridine rings
Mechanism of Action
Target of Action
It is known to be an alkylating agent , which suggests that it may interact with DNA or other cellular components by adding an alkyl group.
Mode of Action
As an alkylating agent, 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine likely interacts with its targets through a process called alkylation. This involves the transfer of an alkyl group from the compound to its target, which can lead to changes in the target’s function .
Biochemical Pathways
Given its role as an alkylating agent, it may affect pathways involving dna replication and protein synthesis, as alkylation can lead to changes in the structure and function of these molecules .
Biochemical Analysis
Biochemical Properties
It is known that it is an alkylating agent . Alkylating agents can interact with various enzymes, proteins, and other biomolecules, often through covalent bonding. The nature of these interactions can vary widely, depending on the specific biomolecules involved and the conditions under which the interactions occur.
Cellular Effects
Given its status as an alkylating agent, it is plausible that it could influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an alkylating agent, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloromethylpyridine with methylimidazole in the presence of a base, such as sodium hydride, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-a]pyridine N-oxides under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products:
- Substitution reactions yield various substituted imidazo[1,2-a]pyridine derivatives.
- Oxidation reactions produce N-oxide derivatives .
Scientific Research Applications
2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Comparison with Similar Compounds
2-Chloromethylpyridine: Shares the chloromethyl group but lacks the imidazole ring, making it less versatile in biological applications.
Imidazo[1,2-a]pyridine: Lacks the chloromethyl group, which reduces its reactivity in substitution reactions.
Uniqueness: 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of both the chloromethyl group and the imidazo[1,2-a]pyridine scaffold. This combination enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPXRGFZRCZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359309 | |
Record name | 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-39-8 | |
Record name | 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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